
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- is a heterocyclic compound with a pyrimidinone core structure. This compound is characterized by the presence of a diethoxyethylthio group, an ethyl group, and a phenylmethyl group attached to the pyrimidinone ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the cyclization of appropriate precursors such as urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Diethoxyethylthio Group: The diethoxyethylthio group can be introduced via nucleophilic substitution reactions using diethoxyethyl halides and thiol derivatives.
Attachment of the Ethyl and Phenylmethyl Groups: The ethyl and phenylmethyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the diethoxyethylthio group with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, amines, alcohols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidinone derivatives.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- can be compared with other similar compounds such as:
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-methyl-6-(phenylmethyl)-: Differing by the presence of a methyl group instead of an ethyl group.
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(benzyl)-: Differing by the presence of a benzyl group instead of a phenylmethyl group.
The uniqueness of 4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
199851-93-9 |
|---|---|
Fórmula molecular |
C19H26N2O3S |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
4-benzyl-2-(2,2-diethoxyethylsulfanyl)-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H26N2O3S/c1-4-15-16(12-14-10-8-7-9-11-14)20-19(21-18(15)22)25-13-17(23-5-2)24-6-3/h7-11,17H,4-6,12-13H2,1-3H3,(H,20,21,22) |
Clave InChI |
KZGNEKYDNNBJTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(NC1=O)SCC(OCC)OCC)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


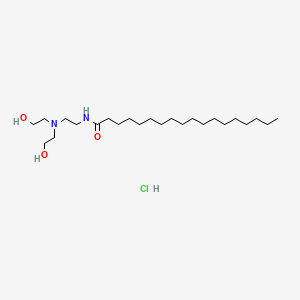
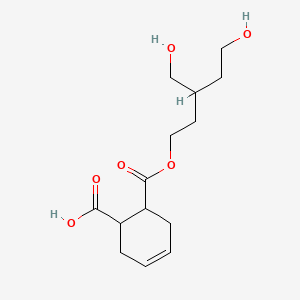
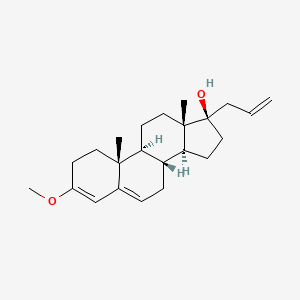



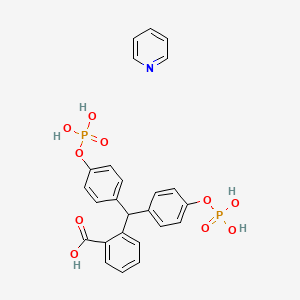


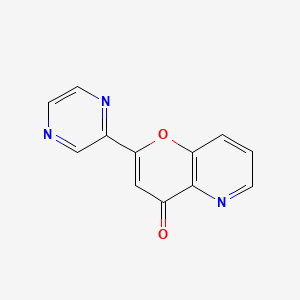
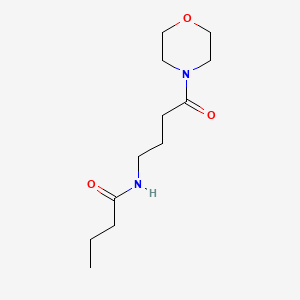
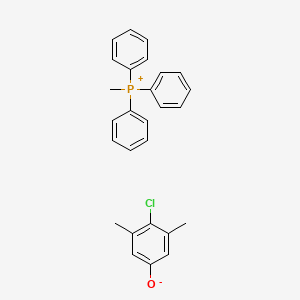
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)

